1-(4-Isothiocyanatophenyl)ethanone
Overview
Description
1-(4-Isothiocyanatophenyl)ethanone, also known as 4-Acetylphenyl isothiocyanate, is a chemical compound with the molecular formula C9H7NOS . It is a secondary metabolite found in some plants .
Molecular Structure Analysis
The molecular weight of 1-(4-Isothiocyanatophenyl)ethanone is 177.22 g/mol. Its InChI code is 1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 .Scientific Research Applications
Specific Scientific Field
This compound is used in various fields of chemistry, including organic synthesis .
Application Summary
1-(4-Isothiocyanatophenyl)ethanone is a chemical compound with the molecular weight of 177.23 and the IUPAC name of 1-(4-isothiocyanatophenyl)ethanone . It is often used as an intermediate in the synthesis of other chemical compounds .
Methods of Application
Use in the Synthesis of Isothiocyanates
Specific Scientific Field
This application falls under the field of organic synthesis .
Application Summary
Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .
Methods of Application
In one method, carbenes and amines afford isocyanides, and the further reaction of this species with sulfur readily generates ITCs under thermal, catalytic or basic conditions . In another method, Yamaguchi and co-workers applied 1% RhH (PPh 3) 4 and Rh (acac) (CH 2 =CH 2) 2 in the transformation of isocyanides to ITCs in refluxing acetone .
Results or Outcomes
The outcomes of these reactions are the production of various isothiocyanates, which have numerous applications in the pharmaceutical industry and other fields .
Use in Electrophilic Aromatic Substitution
Specific Scientific Field
This application falls under the field of organic chemistry .
Application Summary
1-(4-Isothiocyanatophenyl)ethanone can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
Results or Outcomes
The outcomes of these reactions are the production of various substituted aromatic compounds, which have numerous applications in the pharmaceutical industry and other fields .
Use in the Synthesis of Chalcones
Specific Scientific Field
This application falls under the field of organic synthesis .
Application Summary
Chalcones are a type of organic compound that have shown anti-angiogenic properties . 1-(4-Isothiocyanatophenyl)ethanone can be used in the synthesis of chalcones .
Results or Outcomes
The outcomes of these reactions are the production of various chalcones, which have numerous applications in the pharmaceutical industry and other fields .
Safety And Hazards
1-(4-Isothiocyanatophenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H317, and H332 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye damage, and allergic skin reactions .
properties
IUPAC Name |
1-(4-isothiocyanatophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXOESNHIUYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287589 | |
Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isothiocyanatophenyl)ethanone | |
CAS RN |
2131-57-9 | |
Record name | 2131-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2131-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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